Methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate
CAS No.:
Cat. No.: VC13317461
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O2 |
|---|---|
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | methyl 1-[(2-cyanophenyl)methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O2/c1-19-15(18)12-6-8-17(9-7-12)11-14-5-3-2-4-13(14)10-16/h2-5,12H,6-9,11H2,1H3 |
| Standard InChI Key | QCBMXBNCDJBNNB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(CC1)CC2=CC=CC=C2C#N |
| Canonical SMILES | COC(=O)C1CCN(CC1)CC2=CC=CC=C2C#N |
Introduction
Methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate is a chemical compound with a molecular formula of C15H18N2O2 and a molecular weight of 258.31562 g/mol . This compound features a piperidine ring substituted with a cyanobenzyl group and a carboxylate functional group, which are crucial for its chemical and biological properties.
Synthesis Methods
The synthesis of methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the cyanobenzyl and carboxylate groups. While specific synthesis methods for this compound are not widely detailed in the literature, similar compounds often involve reactions such as alkylation and esterification to introduce the necessary functional groups.
Biological Activities and Potential Applications
Although specific biological activities of methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. These compounds are often investigated for their roles as enzyme inhibitors or receptor modulators, which could be relevant in treating diseases such as cancer, inflammation, and neurological disorders.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 1-(2-cyanobenzyl)piperidine-4-carboxylate | C15H18N2O2 | Contains a cyanobenzyl group; potential for enhanced binding affinity. |
| Methyl 1-(2-cyanophenyl)piperidine-4-carboxylate | CHNO | Contains a cyanophenyl group; potential applications in drug development. |
| Methyl 1-benzylpiperidine-4-carboxylate | C14H19NO2 | Contains a benzyl group; used as a building block in organic synthesis. |
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